![molecular formula C9H14Cl2N6 B1482359 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride CAS No. 2097994-23-3](/img/structure/B1482359.png)

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride

説明

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is a chemical compound with a complex structure. It belongs to the class of bromodomain inhibitors and has been studied for its potential therapeutic applications. The compound is designed to interact with specific protein domains involved in epigenetic regulation, making it relevant for various diseases, including cancers .

Synthesis Analysis

The synthesis of this compound involves several steps, including the construction of the [1,2,4]triazolo[4,3-b]pyridazine scaffold. Researchers have developed synthetic routes to access this compound, optimizing reaction conditions and yields. Detailed synthetic protocols are available in scientific literature, which can guide further studies and modifications .

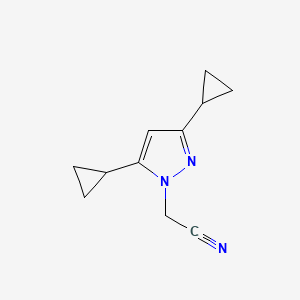

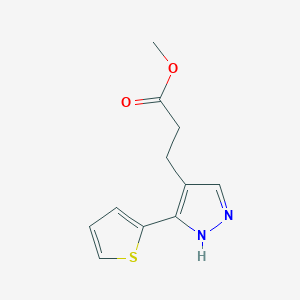

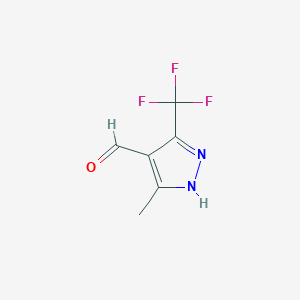

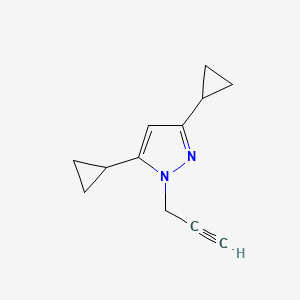

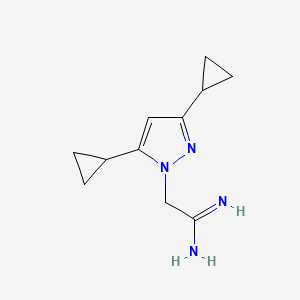

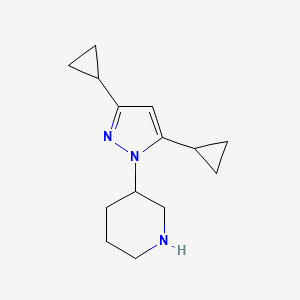

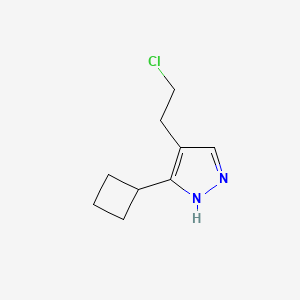

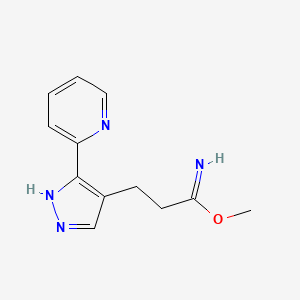

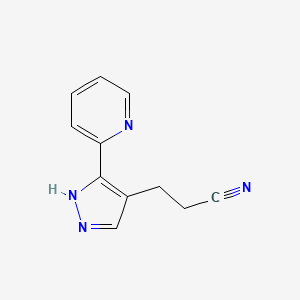

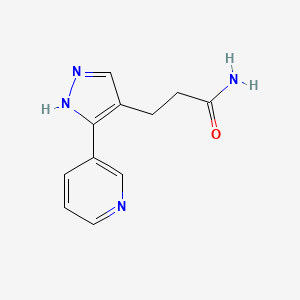

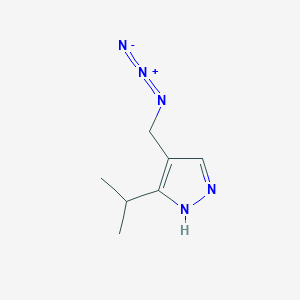

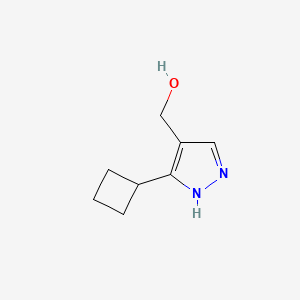

Molecular Structure Analysis

The molecular structure of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride consists of a pyrrolidine ring attached to a triazolopyridazine moiety. The arrangement of atoms and functional groups within the compound determines its binding interactions with target proteins. Crystallographic studies have provided insights into the three-dimensional arrangement of atoms, aiding in drug design and optimization .

Chemical Reactions Analysis

The compound’s chemical reactivity and potential reactions with other molecules are essential for understanding its behavior in biological systems. Researchers have investigated its stability, solubility, and potential metabolic transformations. These studies inform the compound’s pharmacokinetics and potential drug-drug interactions .

Physical And Chemical Properties Analysis

The compound’s physical properties, such as solubility, melting point, and stability, influence its formulation and delivery. Additionally, its chemical properties, including pKa, logP, and lipophilicity, impact its absorption, distribution, metabolism, and excretion (ADME) profile. These properties guide drug development and optimization .

科学的研究の応用

Synthesis of Novel Heterocyclic Compounds

The compound serves as a precursor in the synthesis of novel [1,2,4]triazolo[4,3-b]pyridazines, which are of significant interest due to their potential pharmacological properties . Researchers have developed methods to annulate the 1,2,4-triazole ring onto azine derivatives, leading to a variety of new compounds with this core structure.

Amino Acid Derivatives

This compound has been utilized in the preparation of amino acid derivatives. These derivatives are crucial for peptide synthesis and can lead to the development of new peptides with therapeutic potential .

Pharmacokinetic Profile Optimization

In drug development, the compound has been used to optimize pharmacokinetic profiles. One such campaign led to the discovery of a development candidate, AZD5153, which showed high potency in vitro and in vivo for c-Myc downregulation and tumor growth inhibition .

Medicinal Chemistry Applications

The heterocyclic core of this compound has been applied in medicinal chemistry, particularly in the inhibition of c-Met and modulation of GABA A activity. These applications are crucial for the development of new therapeutic agents .

Fluorescent Probes

Due to its unique structure, the compound has been explored as a component of fluorescent probes. These probes can be used in various biological and chemical assays to detect or measure specific biomolecules .

Polymer Chemistry

The triazolopyridazine moiety of the compound has found applications in polymer chemistry. It serves as a structural unit within polymers, which can impart specific properties to the material .

Anti-Proliferative Activity

Derivatives of this compound have been evaluated for their anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116). This highlights its potential use in cancer research .

CDK2 Inhibitor Development

The compound’s derivatives have been used to develop novel CDK2 inhibitors. CDK2 is a critical protein kinase involved in cell cycle regulation, and its inhibition can lead to the development of new cancer therapies .

作用機序

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride acts as a BRD4 bromodomain inhibitor . BRD4 is involved in epigenetic regulation, recognizing acetylated lysine residues on histones. By inhibiting BRD4, this compound disrupts transcriptional complexes, affecting gene expression and potentially impacting disease pathways. Further mechanistic studies are needed to elucidate its precise mode of action .

Safety and Hazards

Safety assessments are crucial to evaluate potential toxicities and adverse effects. Researchers have explored the compound’s toxicity in preclinical models, assessing its impact on vital organs, cellular functions, and genotoxicity. Understanding safety profiles informs clinical trials and potential therapeutic use .

特性

IUPAC Name |

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6.2ClH/c10-7-3-4-14(5-7)9-2-1-8-12-11-6-15(8)13-9;;/h1-2,6-7H,3-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVSQVZFKNICPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NN3C=NN=C3C=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。